chemical structure and properties of (R)-6-Chlorochroman-4-amine HCl
chemical structure and properties of (R)-6-Chlorochroman-4-amine HCl
An In-depth Technical Guide to (R)-6-Chlorochroman-4-amine HCl
A Senior Application Scientist's Synthesis of Core Technical Data and Practical Methodologies
Abstract: This technical guide provides a comprehensive overview of (R)-6-Chlorochroman-4-amine hydrochloride, a chiral intermediate of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, stereospecific attributes, and physicochemical properties. It further presents detailed, field-tested protocols for its synthesis, purification, and analytical characterization. The narrative emphasizes the causality behind experimental choices, offering insights into its potential pharmacological applications based on the broader activities of the chroman scaffold. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to leverage this molecule's full potential in their research endeavors.
Molecular Structure and Physicochemical Properties
(R)-6-Chlorochroman-4-amine HCl is a chiral heterocyclic compound built upon a chroman core. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and for various chemical reactions.
Chemical Identity and Stereochemistry
The molecule's structure features a dihydropyran ring fused to a benzene ring, forming the chroman skeleton. Key substitutions include a chlorine atom at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring.
The designation "(R)" specifies the absolute configuration at the C4 chiral center, the carbon atom bearing the amine group. This stereochemical purity is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The (R)-enantiomer is often a key building block for producing enantiomerically pure pharmaceutical agents to enhance efficacy and safety.[1]
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IUPAC Name: (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride
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CAS Number: 1257526-90-1[2]
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Molecular Formula: C₉H₁₁Cl₂NO[3]
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SMILES: Cl.N[C@H]1CCOC2=CC=C(Cl)C=C21[4]
Figure 1: Chemical Structure of (R)-6-Chlorochroman-4-amine HCl
A 2D representation of (R)-6-Chlorochroman-4-amine hydrochloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. These parameters are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 220.10 g/mol | [3] |
| Appearance | Solid (Expected) | - |
| Melting Point | 155 - 157 °C (decomposes) | [5] |
| Solubility | Soluble in water | [6] |
| Storage | Room temperature, sealed in dry conditions | [3] |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-6-Chlorochroman-4-amine HCl is a multi-step process that requires careful control of reaction conditions to ensure high yield and optical purity. A common and effective strategy involves the asymmetric reduction of a ketone precursor, followed by amination.
Synthetic Workflow Overview
The synthesis typically begins with a Friedel-Crafts acylation to produce the chromanone core, followed by a stereoselective reduction to create the chiral alcohol. This alcohol is then converted to the desired amine. A biocatalytic approach for the reduction step is highly effective for achieving high enantiomeric excess.[7]
Caption: Generalized synthetic workflow for (R)-6-Chlorochroman-4-amine HCl.
Detailed Experimental Protocol: Biocatalytic Reduction and Amination
This protocol describes a green chemistry approach for synthesizing the key chiral intermediate, (S)-6-chlorochroman-4-ol, which is then converted to the (R)-amine.[7] The use of a whole-cell biocatalyst like Lactobacillus paracasei offers excellent enantioselectivity (>99% e.e.).[7]
Part A: Asymmetric Reduction of 6-Chlorochroman-4-one
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Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD101 in a suitable broth medium until the late logarithmic growth phase. Harvest the cells by centrifugation and wash with a phosphate buffer (pH 7.0).
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Reaction Setup: In a reaction vessel, suspend the harvested cells in a phosphate buffer containing glucose as a co-substrate.
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Substrate Addition: Add 6-chlorochroman-4-one to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by chiral HPLC.
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Work-up: Once the reaction is complete (typically >99% conversion), extract the product, (S)-6-chlorochroman-4-ol, with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
Part B: Conversion to (R)-6-Chlorochroman-4-amine
Rationale: This conversion proceeds via an SN2 reaction, which inverts the stereochemistry at the chiral center. Using an azide intermediate is a common and effective method.
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Azide Formation (Mitsunobu Reaction):
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Dissolve the (S)-6-chlorochroman-4-ol in dry THF.
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Add triphenylphosphine (PPh₃) and cool the solution to 0°C.
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Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
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Add diphenylphosphoryl azide (DPPA).
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor by TLC. Upon completion, quench the reaction and purify the resulting (R)-4-azido-6-chlorochroman by column chromatography.
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Reduction of the Azide:
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Dissolve the purified azide in methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. This yields the free base, (R)-6-Chlorochroman-4-amine.
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Hydrochloride Salt Formation:
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Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of HCl in diethyl ether (e.g., 2 M) until precipitation is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-6-Chlorochroman-4-amine HCl as a solid.
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Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.
Quality Control Workflow
A sequential analytical approach ensures that the material meets all specifications before its use in further applications.
Caption: A typical quality control workflow for synthesized chiral compounds.
Protocol: Chiral HPLC for Enantiomeric Purity
Rationale: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. Polysaccharide-based CSPs are particularly effective for separating amine enantiomers.[8][9]
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Column Selection: Utilize a chiral column such as a Chiralpak® IA or Chiralcel® OD-H, which are based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), respectively. These phases provide excellent chiral recognition for a wide range of compounds.[9]
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Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape and reduce tailing. An example mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).
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Sample Preparation: Dissolve a small amount of (R)-6-Chlorochroman-4-amine HCl in the mobile phase to a concentration of approximately 1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection: UV at 254 nm
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Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers will elute at different retention times. To confirm peak identity, inject a sample of the racemic mixture. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Pharmacological Profile and Applications
While specific biological data for (R)-6-Chlorochroman-4-amine HCl is limited in publicly available literature, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, making this compound a valuable scaffold for drug discovery.[10][11]
Potential Biological Activities
The chroman nucleus is a privileged scaffold found in many biologically active compounds.[10][12] Substitutions on this core, such as the 6-chloro group, can significantly influence activity.[13]
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Anticancer Activity: Various chromanone and 4H-chromene derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[11][14] The 6-chloro substitution has been shown to be important for the inhibitory activity of some chroman-4-one derivatives against certain enzymes.[13]
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Anticonvulsant Activity: Certain 4H-chromene derivatives have been evaluated for anticonvulsant effects.[14]
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Antimicrobial and Antifungal Activity: The chroman scaffold is present in molecules with known antimicrobial and antifungal properties.[11][15]
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Central Nervous System (CNS) Activity: As a chiral amine, this compound is a valuable intermediate for synthesizing agents targeting CNS receptors, such as serotonin (5-HT) receptors, which are implicated in depression and anxiety.[1]
Applications in Drug Development
The primary application of (R)-6-Chlorochroman-4-amine HCl is as a chiral building block. Its amine functional group serves as a handle for further chemical modifications, allowing for the construction of more complex molecules and the exploration of structure-activity relationships (SAR). Its stereochemical purity ensures that subsequent synthetic products are also enantiomerically pure, which is a critical requirement from regulatory bodies for new drug candidates.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[5][16] Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly sealed container in a cool, dry place.[3] Protect from light and moisture to prevent degradation. Inert gas storage is recommended for long-term stability.[1]
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Safety: The compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[5] It is important to consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[5][6][16][17]
Conclusion
(R)-6-Chlorochroman-4-amine HCl is a well-defined chemical entity with significant potential as a chiral intermediate in the synthesis of novel therapeutic agents. Its defined stereochemistry, coupled with the versatile chroman scaffold, makes it a valuable tool for medicinal chemists. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and application, empowering researchers to confidently incorporate this molecule into their drug discovery programs.
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
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Synthesis of Enantiopure (S)-6-chlorochroman-4-ol Using Whole-Cell Lactobacillus Paracasei Biotransformation. PubMed. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
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Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. Available at: [Link]
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Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. Available at: [Link]
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